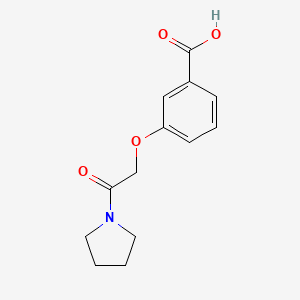

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

Description

BenchChem offers high-quality 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(14-6-1-2-7-14)9-18-11-5-3-4-10(8-11)13(16)17/h3-5,8H,1-2,6-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRPAQYBUPWQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the precise characterization of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The compound 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid, with its distinct assembly of a substituted benzoic acid, an ether linkage, and an N-acylated pyrrolidine ring, presents a multifaceted challenge for structural confirmation. The spatial arrangement of these functional groups dictates its physicochemical properties, potential biological activity, and metabolic fate. Therefore, a robust and systematic approach to its structure elucidation is paramount to ensure data integrity for researchers, scientists, and drug development professionals.

Molecular Blueprint: Initial Assessment

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 249.27 g/mol | [1][2] |

| CAS Number | 923173-87-9 | [2][4] |

A critical first step is the calculation of the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation.

-

IHD = C + 1 - (H/2) - (X/2) + (N/2)

-

IHD = 13 + 1 - (15/2) + (1/2) = 7

The IHD of 7 suggests a combination of rings and double bonds. The benzene ring accounts for 4 degrees (one ring and three double bonds). The carbonyl group of the amide and the carbonyl group of the carboxylic acid each contribute one degree, and the pyrrolidine ring contributes one degree. This totals 7 degrees, which is consistent with the proposed structure.

Part 1: Mass Spectrometry – Confirming the Molecular Mass and Fragmentation Pathway

Expertise & Experience: Mass spectrometry (MS) is the initial and most direct method for confirming the molecular weight of the synthesized compound. We will employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like our target, as it is likely to yield the intact molecular ion, minimizing initial fragmentation.[5][6] The choice of both positive and negative ion modes provides complementary information, particularly regarding the acidic (carboxylic acid) and basic (amide) functionalities.

Experimental Protocol: High-Resolution LC-MS (ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent like methanol or acetonitrile.[7] Dilute this stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.[7] Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[7]

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8][9]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from impurities, for example, 5% to 95% B over 5 minutes.[8]

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI, positive and negative.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150 °C.[8]

-

Desolvation Temperature: 350 °C.[8]

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire full scan data to identify the molecular ion and tandem MS (MS/MS) data on the parent ion to observe fragmentation.

-

Predicted Data & Interpretation

| Ion Mode | Predicted Ion | Predicted m/z | Interpretation |

| Positive (ESI+) | [M+H]⁺ | 250.1023 | Protonation of the molecule, likely at the amide oxygen or nitrogen. The high-resolution mass should be within 5 ppm of the calculated exact mass. |

| Negative (ESI-) | [M-H]⁻ | 248.0877 | Deprotonation of the acidic carboxylic acid group. The high-resolution mass should be within 5 ppm of the calculated exact mass. |

Trustworthiness through Fragmentation Analysis: The fragmentation pattern in MS/MS provides a structural fingerprint. By correlating the observed fragments with logical bond cleavages, we can validate the connectivity of the molecule.

-

Negative Ion Mode (ESI-): The most characteristic fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide (CO₂), which has a mass of 44 Da.[10]

-

[M-H]⁻ (m/z 248.0877) → [M-H-CO₂]⁻ (m/z 204.0972): This facile loss of CO₂ is a strong indicator of the carboxylic acid moiety.

-

-

Positive Ion Mode (ESI+): Fragmentation in positive mode will likely involve the more labile ether and amide bonds.

-

[M+H]⁺ (m/z 250.1023) → m/z 121.0284: Cleavage of the ether bond could yield a fragment corresponding to the protonated 3-hydroxybenzoic acid.

-

[M+H]⁺ (m/z 250.1023) → m/z 112.0757: Cleavage could also lead to a fragment representing the N-acetylpyrrolidine portion.

-

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Part 2: Infrared Spectroscopy – Identifying Key Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is an invaluable tool for the rapid and non-destructive identification of key functional groups.[11] The presence of the carboxylic acid, amide, ether, and aromatic rings in our target molecule will give rise to a series of characteristic absorption bands. By comparing the observed spectrum to known frequency ranges, we can quickly confirm the presence of these essential structural components.[12][13][14]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): This method is ideal for solid samples and provides a clear spectrum.

-

Gently grind 1-2 mg of the solid sample in an agate mortar.[2]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[2][15]

-

Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is obtained.[15][16]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[15][16]

-

-

Background Measurement: Obtain a background spectrum of a pure KBr pellet to correct for atmospheric H₂O, CO₂, and any moisture in the KBr itself.[2]

-

Sample Measurement: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Data & Interpretation

The IR spectrum will provide a "snapshot" of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Predicted Absorption | Functional Group Assignment |

| ~3300-2500 | Very Broad | O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[12][14][17] |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretch. |

| ~2980-2850 | Medium | Aliphatic C-H stretch (from pyrrolidine and methylene groups). |

| ~1710-1680 | Strong, Sharp | C=O stretch of the carboxylic acid.[12][14] |

| ~1650 | Strong, Sharp | C=O stretch of the tertiary amide ("Amide I" band).[9][12] |

| ~1600, ~1475 | Medium, Sharp | C=C stretches within the aromatic ring. |

| ~1320-1210 | Strong | C-O stretch of the carboxylic acid.[12] |

| ~1250-1000 | Strong | Asymmetric and symmetric C-O-C stretches of the aryl ether. |

| ~900-675 | Medium to Strong | C-H out-of-plane bending, indicative of 1,3-disubstitution on the benzene ring. |

Trustworthiness through Cross-Validation: The very broad O-H stretch combined with a strong C=O stretch around 1700 cm⁻¹ is a highly reliable indicator of a carboxylic acid.[17] Similarly, a strong C=O absorption around 1650 cm⁻¹ is characteristic of an amide. The presence of both provides strong, independent evidence for these two crucial functional groups.

Part 3: Nuclear Magnetic Resonance Spectroscopy – Assembling the Molecular Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for complete structure elucidation in solution.[18][19] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to unambiguously piece together the molecular structure.[20][21]

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[22][23][24] DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[22][23]

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, particularly for resolving the complex aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[25][26]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[25]

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing for the connection of molecular fragments.[20][25]

-

Caption: Integrated NMR workflow for structure elucidation.

Predicted Data & Interpretation

¹H NMR (400 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad s | 1H | H-11 (COOH) | Carboxylic acid protons are highly deshielded and often very broad. |

| ~7.7 | t | 1H | H-5 | Aromatic proton ortho to two electron-withdrawing groups (COOH and ether). |

| ~7.5 | m | 2H | H-4, H-6 | Aromatic protons meta to the electron-withdrawing groups.[27][28] |

| ~7.2 | m | 1H | H-2 | Aromatic proton ortho to the ether and para to the COOH group.[27][28] |

| ~4.9 | s | 2H | H-8 (O-CH₂ -C=O) | Methylene protons adjacent to an ether oxygen and a carbonyl group are deshielded. |

| ~3.5 | t | 2H | H-12 (N-CH₂ ) | Pyrrolidine protons adjacent to the amide nitrogen. |

| ~3.4 | t | 2H | H-15 (N-CH₂ ) | Pyrrolidine protons adjacent to the amide nitrogen. |

| ~1.9 | m | 4H | H-13, H-14 | Pyrrolidine methylene protons beta to the nitrogen. |

¹³C NMR (100 MHz, DMSO-d₆):

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | C-10 (Amide C=O) | Amide carbonyls appear in this region. |

| ~167 | C-11 (Acid C=O) | Carboxylic acid carbonyls are also in this region. |

| ~158 | C-3 | Aromatic carbon attached to the ether oxygen is deshielded.[4][29] |

| ~132 | C-1 | Aromatic carbon attached to the carboxylic acid. |

| ~130 | C-5 | Aromatic CH. |

| ~123 | C-6 | Aromatic CH. |

| ~122 | C-4 | Aromatic CH. |

| ~115 | C-2 | Aromatic CH ortho to the electron-donating ether group is shielded.[4][29] |

| ~68 | C-8 (O-C H₂-C=O) | Methylene carbon between two electronegative atoms (O and C=O). |

| ~46 | C-12 or C-15 | Pyrrolidine carbons adjacent to nitrogen. |

| ~45 | C-15 or C-12 | Pyrrolidine carbons adjacent to nitrogen. |

| ~25 | C-13 | Pyrrolidine carbon beta to nitrogen. |

| ~23 | C-14 | Pyrrolidine carbon beta to nitrogen. |

Authoritative Grounding with 2D NMR:

-

COSY: Will confirm the spin systems. We expect to see correlations between H-4, H-5, and H-6 on the aromatic ring, and within the pyrrolidine ring, correlations between H-12/H-13 and H-14/H-15.

-

HSQC: Will unambiguously link each proton to its directly attached carbon. For example, the signal at ~4.9 ppm will correlate to the carbon at ~68 ppm, confirming the O-CH₂ -C=O assignment.

-

HMBC: This is the key to connecting the fragments.

-

The methylene protons H-8 (~4.9 ppm) should show a correlation to the aromatic carbon C-3 (~158 ppm), confirming the ether linkage.

-

H-8 protons should also correlate to the amide carbonyl C-10 (~168 ppm), connecting the ethoxy group to the pyrrolidine amide.

-

The pyrrolidine protons H-12 and H-15 (~3.4-3.5 ppm) will show correlations to the amide carbonyl C-10 , confirming the N-acyl linkage.

-

Aromatic protons like H-2 and H-4 will show correlations to the carboxylic acid carbonyl C-11 (~167 ppm), confirming its position on the ring.

-

Caption: Key HMBC correlations for structural assembly. (Note: A chemical structure diagram with atom numbering is implied for clarity).

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is achieved not by a single experiment, but by the logical integration of data from multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition and provides initial structural clues through predictable fragmentation. Infrared spectroscopy offers rapid verification of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity. This systematic, evidence-based approach ensures the unambiguous structural assignment of the target molecule, providing a trusted foundation for all subsequent research and development activities.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Hunan Whasun Pharmaceutical Co., Ltd. (n.d.). 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

CSIRO Publishing. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Studylib. (n.d.). NMR ACQUISITION OF AN UNKNOWN SOLID. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Structure Elucidation of Organic Compounds using Spectroscopy A work book: problems and answers. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. shimadzu.com [shimadzu.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 16. kinteksolution.com [kinteksolution.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. jchps.com [jchps.com]

- 19. jchps.com [jchps.com]

- 20. emerypharma.com [emerypharma.com]

- 21. youtube.com [youtube.com]

- 22. How To [chem.rochester.edu]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 26. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 27. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid"

An Important Note to the Reader: Despite a comprehensive search of scientific databases, chemical supplier catalogs, and patent literature, detailed experimental data and specific applications for "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" are not extensively available in publicly accessible resources. This guide is therefore constructed based on the foundational chemical principles of its constituent functional groups and available information on structurally related molecules. The synthesis protocols and experimental data presented are predictive and illustrative, designed to provide a framework for researchers.

Introduction and Molecular Overview

"3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid," a multifaceted organic molecule, stands as a promising scaffold in medicinal chemistry and materials science. Its unique architecture, combining a benzoic acid moiety, an ether linkage, and a pyrrolidinone ring, suggests a potential for diverse chemical interactions and biological activities.

-

Benzoic Acid Core: Provides a site for ionic interactions and hydrogen bonding, crucial for receptor binding and solubility modulation.

-

Ether Linkage: Imparts flexibility to the molecule, allowing it to adopt various conformations.

-

Pyrrolidinone Ring: A five-membered lactam, this group is a common feature in many biologically active compounds and can participate in hydrogen bonding as an acceptor.

This guide will provide a theoretical and practical framework for the synthesis, characterization, and potential applications of this compound, drawing parallels from closely related chemical structures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 923173-87-9 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [2] |

| Molecular Weight | 249.27 g/mol | [2] |

| Predicted LogP | 1.5 | (Predicted) |

| Predicted pKa | ~4.2 (Carboxylic Acid) | (Predicted) |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | (Predicted) |

Synthesis and Purification

While a specific, validated synthesis for "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" has not been published, a plausible synthetic route can be designed based on established organic chemistry principles. The following proposed synthesis involves a Williamson ether synthesis followed by amide coupling.

Proposed Synthetic Workflow

Caption: A two-part synthetic approach to the target molecule.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)benzoate

-

Reaction Setup: To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl 2-bromoacetate (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 3-(2-ethoxy-2-oxoethoxy)benzoate.

Part 2: Synthesis of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

-

Saponification: Dissolve the product from Part 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

-

Acidification: After the ester is fully hydrolyzed (monitored by TLC), acidify the reaction mixture to pH 2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(carboxymethoxy)benzoic acid.

-

Amide Coupling: Dissolve the resulting acid (1.0 eq) in dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and pyrrolidine (1.2 eq).

-

Reaction and Purification: Stir the mixture at room temperature for 12-24 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid," can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for the confirmation of the molecular structure.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (7.0-8.0 ppm), methylene protons of the ethoxy group (~4.8 ppm), methylene protons of the pyrrolidine ring (1.9-3.6 ppm), and a carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbons of the amide and carboxylic acid (>165 ppm), aromatic carbons (110-160 ppm), ether-linked methylene carbon (~65 ppm), and pyrrolidine carbons (20-50 ppm). |

| IR (Infrared) | Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), C=O stretches from the amide and carboxylic acid (~1700 cm⁻¹ and ~1650 cm⁻¹), and C-O ether stretch (~1200 cm⁻¹). |

| Mass Spec (MS) | [M+H]⁺ at m/z = 250.10. |

Potential Applications and Future Research Directions

Given the structural motifs present in "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid," several areas of research are worth exploring:

-

Drug Development: The pyrrolidinone core is present in nootropic drugs like piracetam. The benzoic acid functionality could allow it to act as a bioisostere for other functional groups in known pharmacophores. Investigations into its potential as an anti-inflammatory, analgesic, or neuroprotective agent could be fruitful.

-

Materials Science: The carboxylic acid group provides a handle for incorporation into polymers or metal-organic frameworks (MOFs). The polar nature of the molecule might lend itself to applications in specialty polymers or as a ligand for catalysis.

The relationship between the compound's structure and its potential biological activity can be visualized as follows:

Caption: Hypothesized link between the molecule and therapeutic outcomes.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. Based on the functional groups, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

"3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" represents an intriguing yet underexplored area of chemical space. This guide provides a foundational understanding and a predictive framework for its synthesis and properties. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics, paving the way for potential discoveries in medicine and material science.

References

As detailed in the introductory note, specific literature citations for the synthesis and properties of "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" are not available. The references below are to commercial suppliers who list the compound, confirming its existence and providing basic identifiers.

-

Hunan Hualiu Pharmaceutical Co., Ltd. 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid. [Link]

Sources

An In-Depth Technical Guide to 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

CAS Number: 923173-87-9

Abstract

This technical guide provides a comprehensive overview of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. While specific research on this compound is emerging, this guide synthesizes available information on its chemical properties, potential synthetic routes, and hypothesized biological activities based on the well-established roles of its constituent moieties: the benzoic acid scaffold and the pyrrolidinone ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a framework for future investigation of this promising chemical entity.

Introduction: The Significance of Benzoic Acid Derivatives in Modern Drug Discovery

Benzoic acid and its derivatives represent a cornerstone in the architecture of a vast array of pharmacologically active agents. Their prevalence in both natural products and synthetic drugs underscores their utility as versatile scaffolds. The carboxylic acid group provides a key site for electrostatic interactions with biological targets, while the aromatic ring offers a platform for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic incorporation of various substituents onto the benzoic acid core has led to the development of drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents to cardiovascular medications.

The subject of this guide, 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid, is a member of this important class of compounds. Its structure is characterized by a benzoic acid nucleus substituted at the meta-position with an ethoxy linker connected to a pyrrolidinone moiety. This unique combination of functional groups suggests a potential for multifaceted biological activity, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems and guiding its development as a potential therapeutic agent.

Table 1: Physicochemical Properties of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

| Property | Value | Source |

| CAS Number | 923173-87-9 | BLDpharm[1] |

| Molecular Formula | C13H15NO4 | |

| Molecular Weight | 249.26 g/mol | |

| IUPAC Name | 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | |

| pKa | The carboxylic acid group is expected to have a pKa in the range of 4-5. |

Structural Features and Their Implications:

-

Benzoic Acid Core: The carboxylic acid group is a key hydrogen bond donor and acceptor, crucial for target binding. Its acidity also influences the compound's solubility and absorption characteristics.

-

Ethoxy Linker: This flexible linker provides spatial separation between the benzoic acid and the pyrrolidinone ring, allowing for optimal orientation within a binding pocket.

-

Pyrrolidinone Ring: This five-membered lactam is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and its metabolic stability. The amide bond within the ring is a key structural feature.

-

Meta-Substitution Pattern: The placement of the substituent at the 3-position of the benzoic acid ring influences the electronic distribution and overall shape of the molecule, which can have a profound impact on its biological activity compared to its ortho- and para-isomers. For instance, the para-substituted analogue, 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, has been investigated for its potential anti-inflammatory and analgesic properties.[2]

Proposed Synthesis and Experimental Protocols

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the ether linkage, suggesting a Williamson ether synthesis as a key step.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis involves three main steps:

-

Esterification of 3-hydroxybenzoic acid.

-

Williamson Ether Synthesis to couple the ester with a chloroacetamide derivative.

-

Hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed three-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxybenzoate

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzoate

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes), add potassium carbonate (2.0 eq) and 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.2 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzoate.

Step 3: Synthesis of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

-

Dissolve methyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid.

Potential Applications and Biological Activity

While direct biological data for 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is scarce, its structural components suggest several promising avenues for investigation. Benzoic acid derivatives are known to be used as building blocks in the synthesis of various drugs.[2]

Hypothesized Mechanism of Action

Based on the activities of structurally related compounds, we can hypothesize potential mechanisms of action for this molecule. For instance, other benzoic acid derivatives with amide functionalities have been explored as inhibitors of various enzymes. The pyrrolidinone moiety can act as a bioisostere for other functional groups and can contribute to target engagement through hydrogen bonding.

Caption: Hypothesized mechanism of action workflow.

Potential Therapeutic Areas

-

Anti-inflammatory Activity: The structural similarity to known anti-inflammatory agents suggests that this compound could be investigated for its ability to modulate inflammatory pathways. The related compound 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid has been explored for potential anti-inflammatory properties.[2]

-

Antimicrobial Agents: The combination of a benzoic acid and a heterocyclic amide may confer antimicrobial properties.

-

Central Nervous System (CNS) Disorders: Pyrrolidinone-containing compounds, such as piracetam, are known to have nootropic effects. While a direct correlation cannot be drawn, the presence of this moiety suggests that CNS activity could be a remote possibility worth exploring.

Future Directions and Conclusion

3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is a chemical entity with significant potential for further exploration in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a plausible synthetic route, and a scientifically grounded hypothesis for its potential biological activities.

Future research should focus on:

-

Efficient and scalable synthesis: Optimization of the proposed synthetic route to enable the production of sufficient quantities for biological evaluation.

-

In vitro screening: A broad-based screening campaign to identify its primary biological targets and to confirm or refute the hypothesized activities.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues to understand the contribution of each structural component to its biological activity.

References

-

LookChem. Cas 36151-44-7, 4-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID. Available from: [Link]

Sources

"3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action of "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid"

Introduction

Structural and Physicochemical Profiling

The first step in our investigation is a thorough analysis of the molecule's structure and its predicted physicochemical properties. "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" (Molecular Formula: C13H15NO4, Molecular Weight: 249.26 g/mol ) is a small molecule with features that suggest potential drug-like characteristics.[4] The pyrrolidinone ring is a common motif in drugs targeting a wide range of biological processes, while benzoic acid derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities.[5][6][7][8]

To gain initial insights, we can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational tools. A summary of these predicted properties is presented in the table below.

| Property | Predicted Value | Implication for Drug Development |

| LogP | 1.5 - 2.5 | Good balance between hydrophilicity and lipophilicity, suggesting reasonable oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 70 - 90 Ų | Likely to have good cell membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Favorable for oral bioavailability according to Lipinski's Rule of Five. |

| Number of Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability according to Lipinski's Rule of Five. |

| Predicted Solubility | Moderately soluble | May require formulation strategies to enhance solubility for in vivo studies. |

| Blood-Brain Barrier (BBB) Permeability | Low to moderate | Potential for CNS activity, but may not be a primary feature. |

These values are hypothetical and would be calculated using standard cheminformatics software.

In Silico Prediction of Biological Activity and Targets

With a preliminary understanding of the molecule's physicochemical profile, we now turn to computational methods to generate hypotheses about its biological targets and MoA.[9][10][11] This in silico approach is a cost-effective and rapid way to narrow down the vast landscape of potential biological interactions.

Target Prediction using Cheminformatics Databases

The principle of "guilt-by-association" is a powerful tool in early-stage drug discovery. By searching chemical databases such as ChEMBL, PubChem, and DrugBank for structurally similar compounds with known biological activities, we can infer potential targets for our compound of interest.

Experimental Protocol: Similarity-Based Target Prediction

-

Input: The SMILES string or chemical structure of "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid".

-

Database Selection: Utilize public databases like ChEMBL and PubChem.

-

Search Algorithm: Employ a Tanimoto similarity search with a threshold of >0.85 to identify close structural analogs.

-

Data Extraction: Collect the known biological targets and associated activity data (e.g., IC50, Ki) for the identified analogs.

-

Target Prioritization: Rank the potential targets based on the frequency of their appearance and the potency of the analog's activity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of functional groups responsible for a molecule's biological activity. We can construct a pharmacophore model based on the structure of our compound and use it to screen libraries of known drugs and their targets.

Experimental Protocol: Pharmacophore-Based Virtual Screening

-

Model Generation: Generate a 3D conformer of "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" and identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

-

Database Preparation: Prepare a 3D database of known drugs and their corresponding protein targets.

-

Screening: Screen the pharmacophore model against the prepared database to identify molecules that share a similar 3D arrangement of functional groups.

-

Hit Analysis: Analyze the top-scoring hits to identify common protein targets, which are then considered potential targets for our compound.

Molecular Docking Studies

Once a list of potential targets is generated, molecular docking can be used to predict the binding affinity and mode of interaction between our compound and each target protein.[12][13] This provides a more detailed, atom-level understanding of the potential interaction.

Experimental Protocol: Molecular Docking

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformer of "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" and assign appropriate charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the protein and calculate the binding energy for various poses.

-

Pose Analysis: Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Pathway and Network Analysis

The predicted targets can be mapped onto known biological pathways and protein-protein interaction networks to infer the potential downstream effects of the compound.[14][15] This systems pharmacology approach helps to build a more holistic view of the compound's MoA.

Workflow for In Silico MoA Prediction

Caption: In silico workflow for MoA prediction.

In Vitro Experimental Validation

Computational predictions, while valuable, must be validated through rigorous in vitro experiments.[16] The following sections outline a logical progression of experiments to test the hypotheses generated from our in silico studies.

Target-Based Assays

Directly testing the interaction of our compound with the top-ranked predicted targets is the most direct way to validate our computational findings.

Experimental Protocol: Enzymatic Inhibition Assay (Hypothetical Target: Cyclooxygenase-2, COX-2)

Rationale: Benzoic acid derivatives are known to possess anti-inflammatory properties, and COX-2 is a key enzyme in the inflammatory pathway.[17][18]

-

Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorescent probe, "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" (test compound), and a known COX-2 inhibitor (positive control, e.g., celecoxib).

-

Assay Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of the test compound or control in a 96-well plate. b. Initiate the reaction by adding arachidonic acid. c. After a set incubation time, stop the reaction and measure the product formation using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phenotypic Assays

Phenotypic assays assess the effect of the compound on cellular behavior, providing a broader understanding of its biological activity.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

Rationale: To test the hypothesis that the compound has anti-inflammatory effects, we can use a cell-based model of inflammation.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Assay Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. After 24 hours, collect the cell culture supernatant.

-

Endpoint Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Target Engagement and Downstream Signaling

Confirming that the compound interacts with its target in a cellular context and modulates its downstream signaling pathways is crucial for establishing a definitive MoA.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

Rationale: If the compound inhibits COX-2, we would expect to see a decrease in the production of downstream signaling molecules like prostaglandin E2 (PGE2).

-

Sample Preparation: Treat RAW 264.7 cells as described in the anti-inflammatory assay. Lyse the cells to extract total protein.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against COX-2, and downstream signaling proteins (e.g., phosphorylated p65 subunit of NF-κB). c. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using a chemiluminescence substrate.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the expression and activation of target-related proteins.

Workflow for In Vitro MoA Validation

Caption: In vitro workflow for MoA validation.

Data Integration and MoA Hypothesis Generation

The culmination of this comprehensive approach is the integration of all data to formulate a robust and well-supported MoA hypothesis. A strong MoA hypothesis will be supported by converging evidence from multiple in silico and in vitro experiments. For instance, if "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" is predicted to target a specific kinase through in silico methods, this should be confirmed by a kinase inhibition assay. Furthermore, its effect on a relevant cellular phenotype (e.g., cell proliferation) should be demonstrated, and the modulation of the kinase's downstream signaling pathway should be verified.

Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound like "3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" is a systematic and iterative process. This guide has outlined a logical and scientifically rigorous workflow that begins with in silico predictions and progresses through a series of validating in vitro experiments. By following this multi-faceted approach, researchers can efficiently and effectively generate a well-supported hypothesis for a compound's MoA, paving the way for further preclinical and clinical development. The next logical steps would involve in vivo studies in relevant animal models to confirm the compound's efficacy and safety, further solidifying our understanding of its therapeutic potential.

References

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.

- The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. (2025). Benchchem.

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC - NIH.

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds. (2025). Benchchem.

- In silico prediction of chemical mechanism of action via an improved network‐based inference method. PMC - NIH.

- In silico prediction of chemical mechanism-of-action via an improved network-based inference method.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.

- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [No Source Found].

- Get more information about biological potential of your compounds. Way2Drug.

- In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central.

- Validation guidelines for drug-target prediction methods. (2024). [No Source Found].

- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PubMed Central.

- Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)

- Pyrrolidine Deriv

- Anti-hyperlipidemic action of a newly synthesized benzoic acid deriv

- Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. (2024). PubMed Central.

- 3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. Santa Cruz Biotechnology.

- 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. Santa Cruz Biotechnology.

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- 3-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid. BLDpharm.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.

- 4-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID. lookchem.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cas 36151-44-7,4-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID | lookchem [lookchem.com]

- 9. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

"3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid" potential biological targets

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid presents a compelling scaffold, integrating three key pharmacophoric features: a pyrrolidinone ring, an ethoxy linker, and a benzoic acid moiety. The pyrrolidinone core is a versatile scaffold found in a multitude of biologically active compounds, while benzoic acid derivatives are a cornerstone in medicinal chemistry, known for their diverse pharmacological activities.[1][2][3][4][5][6] The strategic combination of these motifs suggests a high potential for interaction with various biological targets, yet the specific proteins and pathways modulated by this particular molecule remain to be elucidated.

This technical guide provides a comprehensive, in-depth framework for the systematic identification and validation of the biological targets of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of techniques. It offers a strategic, field-proven workflow, explaining the rationale behind experimental choices and providing detailed, actionable protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reproducible target identification.

Section 1: The Strategic Imperative of Target Identification

The journey from a promising molecule to a therapeutic agent is contingent on a deep understanding of its mechanism of action. Identifying the specific biological target(s) of a compound is a critical step that influences all subsequent stages of drug development.[7][8][9][10][11] A well-defined target enables:

-

Rational Optimization: Understanding the structure-activity relationship (SAR) to enhance potency and selectivity.

-

Safety and Toxicity Profiling: Predicting potential off-target effects and adverse reactions.

-

Biomarker Development: Identifying measurable indicators of drug efficacy and patient response.

-

Precision Medicine: Tailoring therapies to patient populations most likely to benefit.

This guide outlines a multi-pronged strategy, commencing with computational predictions to generate initial hypotheses, followed by rigorous experimental validation to confirm these predictions in a biologically relevant context.

Section 2: In Silico Target Prediction - A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable insights into the potential target space of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid.[12][13][14][15][16][17][18][19][20][21] These in silico approaches leverage the vast amount of existing biological and chemical data to predict potential drug-target interactions.

Ligand-Based and Structure-Based Virtual Screening

The initial phase of in silico analysis involves comparing the structure of our compound of interest to databases of known bioactive molecules.

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By screening databases such as PubChem, ChEMBL, and DrugBank, we can identify compounds with structural motifs analogous to 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid and examine their known targets. The presence of the pyrrolidinone and benzoic acid scaffolds will be key search criteria.

-

Structure-Based Approaches: Should a high-resolution 3D structure of a potential target protein be available, molecular docking simulations can be employed. These simulations predict the preferred orientation and binding affinity of our compound within the active site of the target protein. This method is particularly useful for prioritizing targets identified through ligand-based screening.

Machine Learning and Ensemble Learning Methods

Recent advances in artificial intelligence have led to the development of sophisticated machine learning models that can predict drug-target interactions with increasing accuracy.[12][20] These models are trained on large datasets of known drug-target pairs and can identify complex patterns that are not apparent through simple structural comparisons. Ensemble learning, which combines the predictions of multiple models, can further enhance the robustness of these predictions.[12][20]

Caption: Workflow for in silico prediction of biological targets.

Section 3: Experimental Target Identification - From Hypothesis to Evidence

While in silico methods provide a valuable starting point, experimental validation is essential to definitively identify the biological targets of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid. This section details robust, unbiased, and widely adopted experimental workflows.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[22][23][24][25][26] The core principle involves immobilizing the compound of interest on a solid support and then passing a cell lysate over this "bait" to capture interacting "prey" proteins.

Experimental Protocol: AC-MS

-

Immobilization of the Compound:

-

Synthesize a derivative of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to attach the linker to a position on the molecule that is predicted by docking studies to be solvent-exposed and not critical for target binding.

-

Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve efficient immobilization.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to a high density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone (no compound).

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive elution strategy (e.g., incubation with a high concentration of the free, non-immobilized compound) or by changing the buffer conditions (e.g., high salt or low pH).

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

-

Compare the list of proteins identified from the compound-immobilized beads to the negative control. True binding partners should be significantly enriched in the experimental sample.

-

Caption: Experimental workflow for AC-MS target identification.

Kinobeads Profiling for Kinase Targets

Protein kinases are a major class of drug targets, particularly in oncology. The "Kinobeads" approach is a specialized form of affinity chromatography designed to profile the interaction of a compound with a large portion of the cellular kinome.[27][28][29][30][31] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant fraction of cellular kinases.

Experimental Protocol: Kinobeads Profiling

-

Cell Treatment and Lysis:

-

Treat cultured cells with varying concentrations of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid or a vehicle control (e.g., DMSO) for a defined period.

-

Harvest and lyse the cells in a non-denaturing buffer.

-

-

Kinase Enrichment:

-

Incubate the cell lysates with the Kinobeads slurry. The free compound in the lysate will compete with the immobilized inhibitors on the beads for binding to its kinase targets.

-

Wash the beads to remove unbound proteins.

-

-

Elution and Mass Spectrometry:

-

Elute the captured kinases from the beads.

-

Digest the eluted proteins with trypsin and label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

-

Analyze the labeled peptides by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control.

-

A dose-dependent decrease in the amount of a specific kinase captured by the beads in the presence of the compound indicates that the compound is engaging that kinase in the cell lysate.

-

Caption: Workflow for Kinobeads-based kinase target profiling.

Section 4: Target Validation in a Cellular Context

Identifying a protein that binds to a compound is a crucial step, but it is equally important to confirm that this interaction occurs within the complex environment of a living cell and leads to a functional consequence. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells and tissues.[32][33][34][35][36]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[32][33][34][35][36]

Experimental Protocol: CETSA

-

Cell Treatment:

-

Treat intact cells with 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid or a vehicle control.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Separation of Soluble and Aggregated Fractions:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

-

-

Analysis of the Soluble Fraction:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the levels of the putative target protein in the soluble fraction by a protein detection method such as Western blotting or ELISA.

-

-

Data Interpretation:

-

Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift of this "melting curve" to higher temperatures in the presence of the compound provides strong evidence of direct target engagement in the cellular environment.

-

Caption: Experimental workflow for CETSA-based target validation.

Section 5: Summary of Methodologies and Data Presentation

The successful identification of a drug's target relies on a multi-faceted approach. The table below summarizes the strengths and applications of the methodologies discussed in this guide.

| Methodology | Principle | Primary Application | Strengths | Limitations |

| In Silico Screening | Computational prediction based on structure and known data | Hypothesis generation, target prioritization | Rapid, cost-effective, broad scope | Predictive, requires experimental validation |

| AC-MS | Affinity capture of interacting proteins | Unbiased identification of binding partners | Identifies direct physical interactions | Requires compound immobilization, potential for false positives |

| Kinobeads Profiling | Competitive binding to a broad array of kinases | Identification of kinase targets | High throughput, quantitative, kinome-wide view | Limited to kinases and ATP-binding proteins |

| CETSA | Ligand-induced thermal stabilization of the target protein | Confirmation of target engagement in intact cells | In-cell/in-vivo applicability, no compound modification needed | Requires a specific antibody for the target, lower throughput |

Section 6: Proposed Biological Targets and Future Directions

Based on the structural features of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid, several classes of proteins emerge as plausible biological targets:

-

Enzymes: The presence of the pyrrolidinone and benzoic acid moieties suggests potential interactions with enzymes such as proteases, kinases, or metabolic enzymes. The carboxylic acid group could act as a key interacting moiety within an active site.

-

Receptors: Many small molecules with aromatic and heterocyclic components are known to bind to G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Ion Channels: The overall structure may allow for interaction with specific ion channels in the cell membrane.

The strategic workflow presented in this guide provides a clear path forward. We recommend initiating with comprehensive in silico screening to generate a prioritized list of potential targets. This should be followed by AC-MS to identify direct binding partners in an unbiased manner. If kinase activity is suggested by the in silico analysis or preliminary phenotypic screening, Kinobeads profiling would be a highly efficient next step. Finally, for the most promising candidates identified, CETSA should be employed to confirm target engagement in a cellular context.

Upon successful target identification and validation, subsequent studies should focus on elucidating the functional consequences of compound-target interaction through biochemical and cellular assays, and ultimately, in preclinical models of disease. This systematic approach will pave the way for the rational development of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid as a potential therapeutic agent.

References

-

Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

-

Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Available at: [Link]

-

Li, Y., et al. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology. Available at: [Link]

-

Kruse, U., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

-

MtoZ Biolabs. (n.d.). In Silico Drug Target Identification. Available at: [Link]

-

Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

-

Mishra, A., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Journal of Cheminformatics. Available at: [Link]

-

ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]

-

Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available at: [Link]

-

Zhang, S. W., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science. Available at: [Link]

-

Potel, C. M., et al. (2018). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. Available at: [Link]

-

ScienceDirect. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Horizon Discovery. (n.d.). Drug Target Identification & Validation. Available at: [Link]

-

MDPI. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Mugotir, M. H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

ResearchGate. (2023). (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available at: [Link]

-

Springer. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Available at: [Link]

-

Semantic Scholar. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Available at: [Link]

-

PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Available at: [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Available at: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules. Available at: [Link]

-

NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

-

ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available at: [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Available at: [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available at: [Link]

-

ACS Publications. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

-

ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Available at: [Link]

-

LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

Pär Nordlund Lab. (n.d.). CETSA. Available at: [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Bioactive compounds containing pyrrolidine. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Drug Target Identification & Validation [horizondiscovery.com]

- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 10. wjbphs.com [wjbphs.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]